4-Iodo-1-methyl-1H-indazol-3-amine

Overview

Description

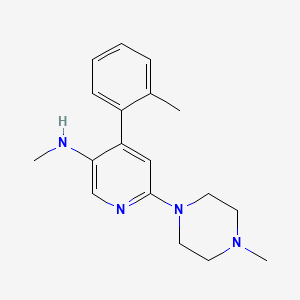

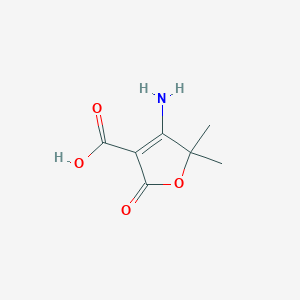

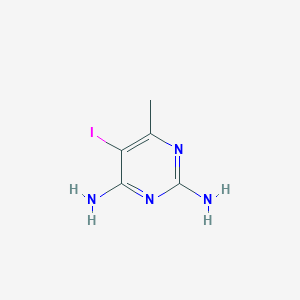

“4-Iodo-1-methyl-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6IN3 and a molecular weight of 259.05 . It has a melting point of 154 - 155°C . This compound is part of the indazole family, which are important heterocycles in drug molecules . Indazole derivatives are known to display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C7H6IN3 and a molecular weight of 259.05 . It has a melting point of 154 - 155°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Iodo-1-methyl-1H-indazol-3-amine, a derivative of indazole, holds significant importance in the field of medicinal chemistry due to its incorporation in various therapeutic agents. Indazoles are key heterocyclic compounds with a structure that combines a pyrazole ring and a benzene ring. They exhibit a wide array of biological activities, making them a focal point in the development of novel therapeutic agents. Specifically, indazole derivatives have shown promising anticancer and anti-inflammatory activities and are also involved in treating disorders related to protein kinases and neurodegeneration. The pharmaceutical significance of the indazole scaffold lies in its ability to form the basic structure of numerous compounds with potential therapeutic value. The exploration of indazole derivatives, including this compound, contributes to the advancement of new molecules with notable biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

In Heterocyclic Synthesis

This compound plays a critical role in the synthesis of diverse heterocyclic compounds. The chemical reactivity of certain compounds, similar in reactivity to this compound, makes them valuable as building blocks in the synthesis of various heterocycles. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these compounds provides mild reaction conditions for generating versatile heterocyclic compounds from a wide range of precursors. The ongoing advancements in the chemistry of these compounds underscore their significance in synthesizing heterocyclic compounds and dyes, indicating that innovative transformations will continue to emerge in the future (Gomaa & Ali, 2020).

Industrial and Applied Sciences

Compounds related to this compound are utilized extensively in various industrial and applied science sectors. For instance, certain amino-1,2,4-triazoles are pivotal in the industry of fine organic synthesis. These compounds are employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications extend to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in biotechnology, energy, and chemistry. The involvement of such compounds in the production and use of agricultural and medical products highlights their industrial importance, with specific applications in generating plant protection products like insecticides, fungicides, and retardants (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Future Directions

Indazole derivatives, including “4-Iodo-1-methyl-1H-indazol-3-amine”, have shown a broad spectrum of pharmacological activities, making them promising candidates for drug development . Future research could focus on further exploring the pharmacological activities of these compounds, optimizing their synthesis processes, and investigating their safety and toxicity profiles.

Mechanism of Action

- Imidazole derivatives often interact with enzymes, receptors, or other proteins. For instance, some imidazole-containing compounds inhibit CHK1 and CHK2 kinases, which are relevant in cancer treatment .

Target of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

4-iodo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHNOSXMWMDZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)I)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583106 | |

| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796967-84-5 | |

| Record name | 4-Iodo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)